molecular formula C10H8ClNO3 B7479622 5-chloro-4-methoxy-1H-indole-2-carboxylic acid

5-chloro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B7479622
M. Wt: 225.63 g/mol
InChI Key: IPBWQTYEIPEACB-UHFFFAOYSA-N
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Description

5-chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 4-methoxybenzaldehyde.

    Reaction Conditions: The key steps involve the formation of the indole ring system through cyclization reactions.

    Industrial Production: Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

    Pathways Involved: The pathways involved include those related to cell signaling, apoptosis, and immune response.

Properties

IUPAC Name

5-chloro-4-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-9-5-4-8(10(13)14)12-7(5)3-2-6(9)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWQTYEIPEACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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